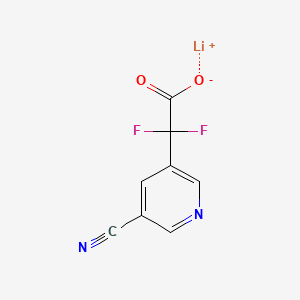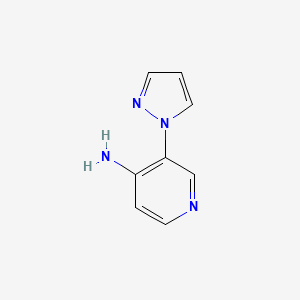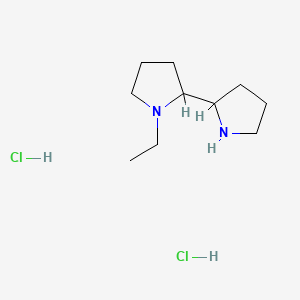
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a lithium ion paired with a 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate anion, which includes a cyanopyridine moiety and difluoroacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate typically involves the reaction of 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate, which react with the acid to form the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate involves its interaction with molecular targets and pathways. The lithium ion may play a role in modulating biological processes, while the 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate anion can interact with specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-cyanopyridin-3-yl)acetic acid: This compound shares the cyanopyridine moiety but lacks the difluoroacetate group.
2-(5-cyanopyridin-3-yl)-2-fluoroacetic acid: Similar to the target compound but with only one fluorine atom.
Uniqueness
Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate is unique due to the presence of both the lithium ion and the difluoroacetate group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H3F2LiN2O2 |
|---|---|
Molecular Weight |
204.1 g/mol |
IUPAC Name |
lithium;2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H4F2N2O2.Li/c9-8(10,7(13)14)6-1-5(2-11)3-12-4-6;/h1,3-4H,(H,13,14);/q;+1/p-1 |
InChI Key |
RQEHDFKKDYFQEH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C=NC=C1C(C(=O)[O-])(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)
![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)


![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)

![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)



![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride](/img/structure/B13459464.png)
